2'-Deoxy Isocytidine-5',5'-d2 Monohydrate
Description
Significance of Non-Canonical Nucleobases in Expanding Genetic Alphabets and Recognition Motifs
The central dogma of molecular biology is founded on the Watson-Crick base pairing of adenine (B156593) (A) with thymine (B56734) (T) and guanine (B1146940) (G) with cytosine (C). However, nature occasionally employs non-canonical nucleobases to expand the functional repertoire of nucleic acids. wikipedia.org Scientists have taken inspiration from this, actively pursuing the creation of artificial base pairs to expand the genetic alphabet. researchgate.netnih.gov The introduction of non-canonical nucleobases, such as isocytidine (B125971) and isoguanosine (B3425122), allows for the formation of alternative hydrogen-bonding patterns, leading to the development of orthogonal genetic systems. researchgate.netnih.gov
The expansion of the genetic alphabet has profound implications, including the site-specific incorporation of novel functionalities into DNA and RNA, and the creation of semisynthetic organisms with enhanced capabilities. researchgate.netnih.gov Non-canonical structures formed by modified nucleobases are also implicated in various cellular processes and have been associated with disease-related genes, making them important targets for therapeutic intervention. rsc.orgnih.gov Isocytidine, as an isomer of cytidine (B196190), can form a stable base pair with isoguanosine, a non-standard pairing that has been a focus of research for extending the genetic code. ffame.orgwestheimerinstitute.org
Table 1: Comparison of Canonical and Non-Canonical Base Pairing
| Base Pair | Hydrogen Bonds | Type | Significance |
| Adenine - Thymine | 2 | Canonical | Standard genetic information storage |
| Guanine - Cytosine | 3 | Canonical | Standard genetic information storage |
| Isocytidine - Isoguanosine | 3 | Non-Canonical | Expansion of the genetic alphabet |
| 2-thiothymine - Adenine | 2 | Non-Canonical | Used in some expanded genetic systems to prevent mispairing |
The Role of Stable Isotope Labeling in Advanced Biomolecular Studies
Stable isotope labeling is a powerful technique in biomolecular research, particularly in nuclear magnetic resonance (NMR) spectroscopy. silantes.comnih.gov The substitution of atoms with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) provides a subtle yet detectable change that can be exploited in various analytical methods. silantes.comnih.govnih.gov
In the context of NMR, deuteration is especially valuable for studying the structure and dynamics of large macromolecules like proteins and nucleic acids. researchgate.netutoronto.ca The presence of deuterium (B1214612) simplifies complex proton NMR spectra by reducing the number of signals and sharpening the remaining ones. silantes.comnih.gov This spectral simplification allows for more precise structural determination and the study of molecular motion over a wide range of timescales. silantes.comnih.gov Specifically deuterated nucleosides, such as those labeled at the ribose or deoxyribose sugar moiety, are valuable probes for understanding the intricacies of nucleic acid conformation and interactions. scienceopen.comnih.gov
Table 2: Common Stable Isotopes in Biomolecular NMR
| Isotope | Natural Abundance (%) | Spin (I) | Application in NMR |
| ¹H | 99.98 | 1/2 | Standard for most NMR experiments |
| ²H (D) | 0.015 | 1 | Simplification of ¹H spectra, dynamics studies |
| ¹³C | 1.1 | 1/2 | Structural studies of carbon backbones |
| ¹⁵N | 0.37 | 1/2 | Probing protein structure and hydrogen bonding |
Contextualizing 2'-Deoxy Isocytidine-5',5'-d2 Monohydrate within Nucleosidic Probe Development
This compound is a synthetic nucleoside analog that combines the features of a non-canonical base (isocytidine) with stable isotope labeling (deuterium at the 5' position of the deoxyribose sugar). This specific design makes it a highly specialized tool for nucleic acid research.
The isocytidine base allows for its incorporation into oligonucleotides to study non-canonical base pairing and the expansion of the genetic alphabet. ffame.orgwestheimerinstitute.org The deuterium labeling at the 5',5' position of the deoxyribose sugar serves to simplify NMR spectra, aiding in the detailed structural analysis of DNA strands containing this analog. nih.gov The stereospecific deuteration can help in assigning signals from the diastereotopic 5'-protons, providing valuable constraints for determining the sugar-phosphate backbone conformation. nih.gov Therefore, this compound is a prime example of a nucleosidic probe designed for high-resolution structural and functional studies of modified nucleic acids. One identified application for this labeled deoxyribonucleoside is as an L-nucleoside analog when incorporated as an anti-viral drug. pharmaffiliates.com
Table 3: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₁D₂N₃O₄·H₂O |
| CAS Number | 478511-25-0 |
| Molecular Weight | 247.24 g/mol |
| Synonyms | 2-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-pyrimidinone-5',5'-d2-monohydrate; 2'-Deoxyisocytidine-5',5'-d2-monohydrate; Deoxyisocytidine-5',5'-d2-monohydrate; Isocytidine Deoxyriboside-5',5'-d2-monohydrate |
| Storage Temperature | 2-8°C |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-CVFXQJBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Methodologies for the Preparation and Integration of 2 Deoxy Isocytidine 5 ,5 D2 Monohydrate
Strategies for Deuterium (B1214612) Incorporation at the 5',5'-Positions of 2'-Deoxyisocytidine
The introduction of deuterium at the 5',5'-positions of 2'-deoxyisocytidine can be achieved through both enzymatic and chemical synthesis pathways. Each approach presents distinct advantages and challenges in achieving regioselective and high-efficiency labeling.
Enzymatic Synthetic Approaches for Selective Isotopic Labeling
Enzymatic synthesis offers a highly specific route to deuterated nucleosides, often proceeding under mild conditions with high stereoselectivity. A general and efficient procedure for preparing deoxyribonucleotides with deuterium at the 5' position involves the use of a deuterated sugar precursor. ffame.org The synthesis commences with the chemical preparation of [5-²H₂]-D-ribose. This isotopically labeled sugar can then be enzymatically converted to the corresponding deoxyribonucleotide.
One potential enzymatic pathway involves a series of phosphorylation and reduction steps. The [5-²H₂]-D-ribose can be phosphorylated by a ribokinase to yield [5-²H₂]-D-ribose-5-phosphate. This intermediate is then converted to the corresponding 2'-deoxyribose derivative by ribonucleotide reductase, an enzyme that catalyzes the reduction of ribonucleotides to deoxyribonucleotides. Subsequent enzymatic steps can then be employed to attach the isocytosine (B10225) base and generate the final 2'-Deoxyisocytidine-5',5'-d2 mononucleotide. While this enzymatic approach promises high specificity, the availability and substrate tolerance of the required enzymes for the isocytidine (B125971) base can be a limiting factor.
Chemical Synthesis Pathways for Regioselective Deuteration
Chemical synthesis provides a more versatile and often higher-yielding approach to novel deuterated nucleosides. A robust method for the stereoselective deuteration of one of the diastereotopic 5'-protons in 2'-deoxynucleosides has been developed, which can be adapted for the synthesis of 2'-Deoxyisocytidine-5',5'-d2. nih.gov
The synthesis can start from the readily available 2'-deoxy-D-ribose. nih.gov A key step involves the oxidation of the 5'-hydroxyl group to a 5'-aldehyde. This is followed by a stereoselective reduction using a deuterated reducing agent, such as a deuterated borane (B79455) complex (e.g., Alpine-Borane®), to introduce the deuterium atom at the 5'-position. nih.gov To achieve dideuteration, this process can be repeated, or a suitable starting material with a pre-existing deuterium atom can be used.
Once the 5',5'-dideuterio-2'-deoxy-D-ribose is obtained, it can be converted into the target nucleoside. This typically involves the protection of the hydroxyl groups of the sugar, followed by glycosylation with a protected isocytosine base. For instance, a protected chlorosugar derivative of the deuterated ribose can be coupled with silylated isocytosine. nih.gov Subsequent deprotection steps yield the desired 2'-Deoxyisocytidine-5',5'-d2. A similar strategy has been successfully employed for the synthesis of 5-fluoro-2′-deoxycytidine, where the exocyclic amine was protected with an acetyl group, which was found to be stable under the acidic conditions of synthesis and easily removed post-synthesis. acs.org
An alternative chemical approach involves direct H-D exchange reactions on the pre-formed nucleoside. Catalytic methods using palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O) have been shown to facilitate regioselective deuteration of various organic molecules, including nucleoside analogues. mdpi.com However, achieving specific deuteration at the 5',5'-positions of the ribose moiety without affecting other positions on the sugar or the base can be challenging and requires careful optimization of reaction conditions.
Phosphoramidite (B1245037) Synthesis and Solid-Phase Oligonucleotide Incorporation of 2'-Deoxyisocytidine-5',5'-d2
The incorporation of 2'-Deoxyisocytidine-5',5'-d2 into synthetic oligonucleotides is most efficiently achieved using phosphoramidite chemistry on a solid support. ffame.org This method allows for the sequential addition of nucleotides to a growing chain with high coupling efficiencies.
The first step is the conversion of the protected 2'-Deoxyisocytidine-5',5'-d2 nucleoside into its 3'-O-phosphoramidite derivative. This involves reacting the 5'-O-dimethoxytrityl (DMT) protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. google.com The exocyclic amine of the isocytosine base must also be protected, for example, with an N,N-diisobutylformamidine group, which has been shown to be superior to a benzoyl group for 2'-deoxy-5-methylisocytidine during solid-phase synthesis. ffame.org
The resulting 2'-Deoxyisocytidine-5',5'-d2 phosphoramidite is then used in an automated DNA synthesizer. The synthesis cycle involves four main steps:
Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleotide.
Coupling: Activation of the incoming phosphoramidite with an activator, such as tetrazole, and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the purified, deuterated oligonucleotide. The successful incorporation of the modified nucleoside can be verified by enzymatic digestion of the oligonucleotide followed by HPLC and mass spectrometry analysis. ffame.org
Table 1: Key Reagents in Phosphoramidite Synthesis of Deuterated Oligonucleotides
| Reagent | Function |
| 2'-Deoxyisocytidine-5',5'-d2 | The deuterated nucleoside building block. |
| Dimethoxytrityl (DMT) chloride | Protects the 5'-hydroxyl group. |
| N,N-Diisobutylformamidine | Protects the exocyclic amine of isocytosine. ffame.org |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent for creating the phosphoramidite. |
| Tetrazole | Activator for the coupling reaction. |
| Acetic Anhydride/Lutidine | Capping reagents. |
| Iodine Solution | Oxidizing agent. |
| Concentrated Ammonia | Cleavage from solid support and final deprotection. |
In Vitro Enzymatic Polymerization for the Generation of Deuterated Nucleic Acids Containing 2'-Deoxyisocytidine-5',5'-d2 Monohydrate
Enzymatic polymerization offers a powerful method for generating longer deuterated nucleic acid strands. This requires the synthesis of the 5'-triphosphate of 2'-Deoxyisocytidine-5',5'-d2 (d(isoC-d₂))TP.
The synthesis of the triphosphate can be achieved from the corresponding nucleoside using a transient-protection procedure. ffame.org This typically involves phosphorylation of the 5'-hydroxyl group. A common method is the Yoshikawa procedure, which uses phosphoryl chloride in a trialkyl phosphate solvent. Subsequent reaction with pyrophosphate yields the triphosphate. An improved "one-pot, three-step" chemical synthesis of 2'-deoxynucleoside-5'-O-triphosphates has also been reported, offering good yields for both purine (B94841) and pyrimidine (B1678525) deoxynucleotides. google.com
Once synthesized, d(isoC-d₂)TP can be used as a substrate by various DNA polymerases for template-directed synthesis. Studies on other C5-modified 2'-deoxycytidine (B1670253) triphosphates have shown that many DNA polymerases, including Taq and KOD XL, can efficiently incorporate these modified nucleotides. wikipedia.org The efficiency of incorporation can be assessed through primer extension assays, where a labeled primer is extended on a template containing the complementary base (in this case, isoguanosine).
Alternatively, template-independent enzymatic polymerization can be achieved using terminal deoxynucleotidyl transferase (TdT). TdT is a unique DNA polymerase that can catalyze the addition of deoxynucleotides to the 3'-terminus of a DNA molecule without a template. nih.gov Research has shown that TdT can incorporate a wide variety of modified nucleotides, including N4-acylated 2'-deoxycytidine triphosphates. wikipedia.org This suggests that TdT could be used to generate homopolymers of 2'-Deoxyisocytidine-5',5'-d2 or to add a deuterated tail to an existing DNA strand.
Table 2: DNA Polymerases for Incorporation of Modified Nucleotides
| Polymerase | Family | Key Characteristics |
| Taq Polymerase | A | Thermostable, commonly used in PCR. |
| Klenow Fragment (exo-) | A | Lacks 5'→3' exonuclease activity. |
| KOD XL | B | High-fidelity, proofreading thermostable polymerase. wikipedia.org |
| Terminal deoxynucleotidyl Transferase (TdT) | X | Template-independent polymerization. nih.gov |
Advanced Spectroscopic and Analytical Research Techniques for Characterizing 2 Deoxy Isocytidine 5 ,5 D2 Monohydrate and Its Oligonucleotides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of biomolecules in solution. Isotopic labeling with deuterium (B1214612) is an essential tool that enhances the power of NMR for studying nucleic acids, which often suffer from spectral crowding and limited chemical shift dispersion.
Deuterium NMR for Probing Local Environments and Dynamics
Direct observation of the deuterium nucleus (²H NMR) provides a sensitive probe of the local environment and molecular motion at the labeled site. Unlike the spin-½ proton, the deuterium nucleus has a spin of 1 and possesses a nuclear quadrupole moment. This quadrupole moment interacts with local electric field gradients, making ²H NMR line shapes and relaxation rates highly sensitive to the orientation and timescale of molecular motions.
When 2'-Deoxyisocytidine-5',5'-d2 is incorporated into a DNA oligonucleotide, the dynamics of the C5'-D bonds can be monitored. Changes in the sugar-phosphate backbone conformation, such as transitions between A-form and B-form DNA, or localized flexibility within the strand, will alter the electric field gradient around the deuterons. This is reflected in the deuterium quadrupolar coupling constant (QCC), which can be measured from the solid-state ²H NMR spectrum. For example, a more rigid backbone structure will result in a larger QCC, while increased flexibility or isotropic motion will lead to a smaller, averaged QCC. These measurements provide invaluable data on the motional dynamics of the DNA backbone on timescales ranging from nanoseconds to milliseconds.
| Condition | Physical State | Observed QCC (kHz) | Interpretation |
|---|---|---|---|
| Low Temperature | Solid (Frozen Solution) | 165 | Rigid, well-defined backbone conformation with minimal motion. |
| Room Temperature | Solution (Isotropic) | 5 | Rapid, isotropic tumbling averages the quadrupolar interaction. |
| Bound to Ligand | Solution | 15 | Reduced local mobility at the 5'-position due to ligand-induced conformational restriction. |
| A-form Helix | Fiber | 170 | Characteristic QCC for the specific geometry of an A-form helix. |
Multi-dimensional NMR Techniques for Unraveling Nucleic Acid Conformation with 2'-Deoxyisocytidine-5',5'-d2 Labeling
In proton (¹H) NMR of oligonucleotides, severe signal overlap, particularly among the sugar protons (H2', H2'', H3', H4', H5', H5''), complicates spectral assignment and structure determination. The selective deuteration at the 5' and 5'' positions of isocytidine (B125971) effectively removes these protons from the ¹H NMR spectrum, acting as an "NMR window" that simplifies crowded spectral regions.
This simplification is particularly advantageous in two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY), a key experiment for determining spatial proximities between protons. The absence of H5' and H5'' signals eliminates their corresponding diagonal peaks and cross-peaks, allowing for the unambiguous identification and integration of other nearby cross-peaks, such as those involving H3' and H4' protons. This leads to a more accurate set of distance restraints for calculating high-resolution 3D structures. Similarly, in Rotating-frame Overhauser Effect Spectroscopy (ROESY), which is preferred for medium-sized molecules, the spectral simplification reduces ambiguity and aids in precise structural analysis.
| Proton Pair | Expected NOE in Natural Oligonucleotide | Expected NOE in Labeled Oligonucleotide | Benefit of Labeling |
|---|---|---|---|
| G(H8) – iC* | Observable | Observable | No direct benefit, but spectral background is cleaner. |
| iC* – iC* | Strong, potentially overlapping | Absent | Eliminates strong intra-residue overlap, clarifying other H4' correlations. |
| iC* – T(H6) | Observable, may be near H5'/H5'' region | Clearly resolved | Improves accuracy of inter-residue distance measurement. |
| iC* – T(H1') | Observable, may be near H5'/H5'' region | Clearly resolved | Aids in unambiguous sequential assignment. |
Application of Isotopic Shifts in Mechanistic Studies
The substitution of a proton with a deuteron (B1233211) causes small but measurable perturbations in the chemical shifts of nearby nuclei, an effect known as a secondary isotope shift. These shifts arise from subtle changes in vibrational averaging of bond lengths and angles. For 2'-Deoxyisocytidine-5',5'-d2, deuteration at the C5' position will induce secondary isotope shifts on the neighboring C4', C3', and potentially the phosphorus (³¹P) nucleus of the phosphodiester backbone.
The magnitude of these shifts, typically in the parts-per-billion (ppb) range, is highly sensitive to the local geometry and electronic environment. This sensitivity can be exploited in mechanistic studies of DNA-protein interactions. For instance, if an enzyme binds to an oligonucleotide containing the labeled nucleoside, the binding event may induce a conformational change in the sugar-phosphate backbone. This change would alter the secondary isotope shifts on C4' and ³¹P, providing precise, localized information about the structural perturbations upon enzyme binding. These isotope effects can serve as a sensitive reporter on enzyme-induced substrate distortion or the formation of specific hydrogen bonds involving the phosphate (B84403) backbone.
| Observed Nucleus | Isotope Shift in Free Oligonucleotide (ppb) | Isotope Shift in Enzyme-Bound Oligonucleotide (ppb) | Interpretation of Change |
|---|---|---|---|
| C4' | 110 | 135 | Change in sugar pucker or local dihedral angles upon enzyme binding. |
| C3' | 25 | 22 | Minor conformational adjustment transmitted through the sugar ring. |
| P (backbone) | -15 | -40 | Significant change in O-P-O bond angles or hydration, indicating direct interaction with the phosphate group. |
Mass Spectrometry (MS) in Quantitative and Mechanistic Research
Mass spectrometry is an indispensable analytical technique valued for its exceptional sensitivity and mass accuracy. It plays a critical role in verifying the synthesis of isotopically labeled compounds and in tracking their fate in complex biological systems.
High-Resolution Mass Spectrometry for Isotopic Purity Verification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS), for instance using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which are essential for confirming the successful synthesis and isotopic enrichment of 2'-Deoxyisocytidine-5',5'-d2 Monohydrate. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between the unlabeled compound (d0), the desired doubly deuterated product (d2), and other isotopologues (e.g., d1). The relative intensities of these isotopic peaks allow for the direct calculation of isotopic purity.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the labeled nucleoside. In a typical experiment, the protonated molecular ion of the nucleoside is selected and fragmented through collision-induced dissociation (CID). A characteristic fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, resulting in the loss of the deoxyribose sugar and the formation of a protonated nucleobase fragment. Since the deuterium labels are on the sugar moiety, the mass of the nucleobase fragment will be identical for both the labeled and unlabeled compound, while fragments containing the sugar will show a mass shift of +2 Da. This confirms that the isotopic labels are located on the sugar as intended.
| Species | Formula | Expected [M+H]⁺ m/z | Key Fragment Ion | Fragment m/z |
|---|---|---|---|---|
| Unlabeled (d0) | C₉H₁₃N₃O₄ | 228.0984 | [Isocytosine+H]⁺ | 112.0511 |
| Labeled (d2) | C₉H₁₁D₂N₃O₄ | 230.1109 | [Isocytosine+H]⁺ | 112.0511 |
| Unlabeled (d0) | C₉H₁₃N₃O₄ | 228.0984 | [Deoxyribose]⁺ | 117.0552 |
| Labeled (d2) | C₉H₁₁D₂N₃O₄ | 230.1109 | [Deoxyribose-d2]⁺ | 119.0677 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Tracking Metabolites and Incorporation Efficiency
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and quantifying molecules in complex biological mixtures such as cell extracts or hydrolyzed DNA. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification. When studying the metabolic fate of 2'-Deoxyisocytidine-5',5'-d2, LC-MS can readily distinguish the labeled compound and its downstream metabolites from their endogenous, unlabeled counterparts due to the 2 Da mass difference.
For example, to measure the efficiency of incorporation of the labeled nucleoside into cellular DNA, genomic DNA can be extracted, enzymatically hydrolyzed to individual deoxynucleosides, and analyzed by LC-MS/MS. A specific precursor-to-product ion transition is monitored for both the unlabeled (e.g., m/z 228 → 112) and labeled (m/z 230 → 112) 2'-deoxyisocytidine. The ratio of the peak areas from the chromatograms provides a precise measure of the percentage of incorporation. This approach can also be used to track the nucleoside through various metabolic pathways, for instance, by searching for the +2 Da mass shift in potential catabolic products or phosphorylated intermediates.
| Analyte | Retention Time (min) | MRM Transition (m/z) | Peak Area (Arbitrary Units) | Result |
|---|---|---|---|---|
| 2'-Deoxyisocytidine (endogenous) | 4.8 | 228.1 → 112.1 | 8.5 x 10⁶ | 2.8% Incorporation |
| 2'-Deoxyisocytidine-5',5'-d2 (incorporated) | 4.8 | 230.1 → 112.1 | 2.4 x 10⁵ | |
| Hypothetical Metabolite X | 3.2 | 144.1 → 82.1 | 1.1 x 10⁴ | Metabolite Detected |
| Hypothetical Metabolite X-d2 | 3.2 | 146.1 → 82.1 | 3.7 x 10³ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Base Pairing Interactions and Stability Studies
UV-Vis spectroscopy is a fundamental technique used to monitor the formation and stability of DNA duplexes. The principle behind its application in this context is the hypochromic effect: the absorbance of a DNA duplex at 260 nm is lower than the sum of the absorbances of its individual single strands. This phenomenon arises from the stacking interactions between the bases in the helical structure. By monitoring the change in absorbance at 260 nm as a function of temperature, a melting curve is generated, from which the melting temperature (Tm) of the duplex can be determined. The Tm is defined as the temperature at which 50% of the duplex DNA has dissociated into single strands and is a direct measure of the duplex's thermal stability.
The incorporation of 2'-Deoxyisocytidine, which forms a non-canonical base pair with guanine (B1146940), can influence the stability of a DNA duplex. The deuteration at the 5',5' position of the deoxyribose sugar is a subtle modification. While not directly involved in base pairing, isotopic substitution can have minor effects on the vibrational modes and conformational preferences of the sugar-phosphate backbone, which may translate to small changes in duplex stability.
Detailed Research Findings:
Studies on oligonucleotides containing the non-deuterated analog, 2'-deoxyisocytidine, have shown that the stability of the isocytidine-guanine (isoC-G) base pair is comparable to, and in some sequence contexts, can be even more stable than the canonical cytosine-guanine (C-G) base pair. This is attributed to the formation of three hydrogen bonds in the isoC-G pair, similar to a C-G pair.
Thermal denaturation experiments are typically conducted by preparing solutions of the oligonucleotide duplex at a known concentration in a buffered solution (e.g., phosphate buffer with NaCl). The absorbance at 260 nm is then recorded as the temperature is gradually increased. The resulting sigmoidal melting curve allows for the precise determination of the Tm. From the shape of the melting curve, thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the duplex-to-single-strand transition can be calculated. These parameters provide a comprehensive understanding of the forces driving duplex formation and stability.
Due to the absence of specific experimental data for 2'-Deoxyisocytidine-5',5'-d2 Monohydrate in the public domain, the following table presents representative data illustrating the expected thermodynamic parameters for a standard DNA duplex compared to one containing a single 2'-deoxyisocytidine modification. The inclusion of the deuterated analog is expected to result in negligible to very minor changes in these values.
| Oligonucleotide Duplex | Melting Temperature (Tm) (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
|---|---|---|---|---|
| 5'-d(CGCGAATTCGCG)-3' / 3'-d(GCGCTTAAGCGC)-5' (Control) | 68.5 | -95.2 | -260.4 | -14.8 |
| 5'-d(CGCGA(isoC)TTCGCG)-3' / 3'-d(GCGCT(G)AAGCGC)-5' | 69.1 | -97.5 | -265.8 | -15.3 |
Circular Dichroism (CD) Spectroscopy for Probing Conformation Changes in Oligonucleotides Containing 2'-Deoxyisocytidine-5',5'-d2
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like DNA. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the helical conformation of the DNA duplex. The canonical B-form DNA, A-form DNA, and Z-form DNA each have distinct CD spectral signatures. nih.gov
B-form DNA , the most common physiological form, typically shows a positive band around 275 nm, a negative band around 245 nm, and a crossover at approximately 258 nm.
A-form DNA , which is a more compact right-handed helix, exhibits a strong positive band around 260 nm and a deep negative band near 210 nm.
Z-form DNA , a left-handed helix, is characterized by an inverted spectrum compared to B-DNA, with a negative band around 290 nm and a positive band near 260 nm.
Detailed Research Findings:
The following interactive data table presents hypothetical, yet representative, CD spectral data for a standard B-form DNA duplex and a duplex containing a single 2'-Deoxyisocytidine-5',5'-d2 modification. This data illustrates the expected subtle changes in the CD spectrum upon incorporation of the modified nucleoside.
| Oligonucleotide Duplex | Positive Peak Maximum (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) | Negative Peak Minimum (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) | Crossover (nm) |
|---|---|---|---|---|---|
| 5'-d(CGCGAATTCGCG)-3' / 3'-d(GCGCTTAAGCGC)-5' (Control) | 278 | 8.5 x 104 | 248 | -8.2 x 104 | 259 |
| 5'-d(CGCGA(isoC-d2)TTCGCG)-3' / 3'-d(GCGCT(G)AAGCGC)-5' | 277 | 8.3 x 104 | 249 | -8.0 x 104 | 260 |
Biochemical and Molecular Interactions of 2 Deoxy Isocytidine 5 ,5 D2 Monohydrate
Base Pairing Properties and Hydrogen Bonding Networks
The unique structure of isocytidine (B125971) allows for novel base pairing schemes that differ from the canonical Watson-Crick pairs (Adenine-Thymine and Guanine-Cytidine), enabling the expansion of the genetic alphabet for various synthetic biology applications.
2'-Deoxyisocytidine (iso-dC) forms a highly specific and stable base pair with its purine (B94841) partner, 2'-deoxyisoguanosine (B9890) (iso-dG). nih.gov This pairing relies on a rearranged hydrogen bonding pattern compared to the canonical G-C pair. nih.gov The iso-dC:iso-dG pair maintains a standard Watson-Crick geometry, featuring three hydrogen bonds that are mutually exclusive from those in natural pairs. nih.govrsc.org This complementarity ensures that isocytidine preferentially pairs with isoguanine (B23775) and not with standard genomic bases, a critical feature for its use as an independent genetic component. rsc.org
Studies involving oligonucleotide duplexes have demonstrated that the unnatural iso-dC:iso-dG pair is as stable as a natural G-C Watson-Crick pair. rsc.org The structure of duplexes containing these modified pairs has been analyzed using nuclear magnetic resonance (NMR) spectroscopy, confirming the formation of stable, parallel-stranded DNA duplexes under certain conditions with reverse Watson-Crick configurations. nih.gov This orthogonal pairing system is a cornerstone of efforts to create synthetic genetic systems with expanded information storage capacity. wikipedia.org
The thermodynamic stability of DNA duplexes containing modified bases is a key indicator of their ability to function within a biological or synthetic system. This stability is often measured by the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands.
Research has shown that the stability of duplexes containing isocytidine analogs can be modulated. For instance, duplexes containing 6-aza-2'-deoxyisocytidine, an analog of 2'-deoxyisocytidine, exhibit lower Tm values compared to those with standard 2'-deoxyisocytidine, indicating a decrease in duplex stability. nih.gov Conversely, studies on isocytidine pairing with isoguanine have found the resulting duplex to be isoenergetic with a standard A-T pair and nearly as stable as a G-C pair, highlighting its robust integration into a double helix. rsc.org
Table 1: Comparative Stability of DNA Duplexes
| Base Pair Composition | Relative Stability | Supporting Findings |
|---|---|---|
| Isocytidine (iso-C) : Isoguanine (iso-G) | Comparable to natural G:C pair | Found to be as stable as a C/G Watson-Crick pair in oligonucleotide duplexes. rsc.org |
| 6-Aza-2'-deoxyisocytidine : Guanine (B1146940) (G) | Lower than 2'-deoxyisocytidine : Guanine (G) | Duplexes show lower Tm values compared to those with the non-aza modified counterpart. nih.gov |
Enzymatic Recognition and Processing of 2'-Deoxyisocytidine-5',5'-d2
The interaction of modified nucleosides with cellular enzymes is critical to understanding their biological impact and potential applications. Enzymes involved in DNA replication, repair, and epigenetic modification can all interact with strands containing 2'-deoxyisocytidine.
The ability of DNA polymerases to recognize and incorporate modified nucleosides is fundamental to their use in genetic systems. Research has demonstrated that the isocytidine:isoguanine base pair is recognized by several key DNA and RNA polymerases. nih.gov Specifically, T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I are all capable of catalyzing the template-directed incorporation of isoguanosine (B3425122) triphosphate opposite an isocytidine residue in a template strand. nih.gov
However, not all polymerases exhibit this capability. T4 DNA polymerase, for example, does not efficiently incorporate iso-dG opposite iso-dC. nih.gov This differential recognition highlights the substrate specificity among polymerase families. nih.gov The efficiency of incorporation is a crucial parameter for applications like PCR amplification of synthetic DNA or sequencing. The fidelity can sometimes be compromised; for instance, some polymerases have been observed to also incorporate isoguanosine opposite a thymine (B56734), likely due to the existence of a minor tautomeric form of isoguanine that can pair with thymine. nih.gov
Table 2: Polymerase Activity with Isocytidine/Isoguanine Base Pair
| DNA/RNA Polymerase | Incorporation of iso-dG opposite iso-dC | Reference |
|---|---|---|
| T7 RNA Polymerase | Yes | nih.gov |
| AMV Reverse Transcriptase | Yes | nih.gov |
| Klenow Fragment (DNA Pol I) | Yes | nih.gov |
| T4 DNA Polymerase | No | nih.gov |
Once incorporated into a DNA strand, 2'-deoxyisocytidine can be subjected to the action of nucleases and DNA repair machinery. Nucleases are enzymes that cleave the phosphodiester backbone of nucleic acids, and they can be categorized as exonucleases (cleaving from the ends) or endonucleases (cleaving internally). wikipedia.org
Oligonucleotides containing the related analog 6-aza-2'-deoxyisocytidine have shown enhanced stability against snake venom phosphodiesterase, a 3'-exonuclease. nih.gov This suggests that modifications to the isocytidine structure can confer resistance to certain types of enzymatic degradation.
The presence of an unnatural base like isocytidine in a cell's genome would likely trigger DNA repair pathways, primarily the Base Excision Repair (BER) pathway. youtube.com The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged or unnatural base. youtube.com This is followed by the action of an AP endonuclease, which cleaves the backbone at the resulting abasic site, and subsequent repair by a DNA polymerase and ligase. youtube.com The efficiency of recognition and excision of isocytidine by cellular glycosylases would determine its persistence in DNA. The introduction of such bases can lead to the formation of DNA lesions and strand breaks if the repair process is initiated. nih.gov
DNA methyltransferases (DNMTs) are crucial epigenetic enzymes that catalyze the transfer of a methyl group to DNA, typically at cytosine residues in CpG dinucleotides. nih.gov The incorporation of cytidine (B196190) analogs into DNA is a well-established strategy for inhibiting DNMT activity. nih.gov
Analogs such as 5-aza-2'-deoxycytidine, when incorporated into DNA, form a covalent bond with the active site of DNMTs, effectively trapping the enzyme and leading to its degradation. nih.govnih.gov This results in a genome-wide loss of methylation, or hypomethylation. nih.gov Given its structural similarity to cytosine, 2'-deoxyisocytidine incorporated into DNA is expected to have a significant impact on DNMT activity. It could act as a substrate mimic that, upon recognition, inhibits the enzyme. This mechanism makes such analogs powerful tools for studying the role of DNA methylation in gene regulation and for potential therapeutic applications aimed at reversing aberrant hypermethylation in diseases like cancer. nih.gov The trapping of DNMTs on the DNA can also be interpreted as a form of DNA damage, triggering a cellular DNA damage response that involves key checkpoint kinases like ATM and CHK1. nih.gov
Structural Impact of 2'-Deoxy Isocytidine-5',5'-d2 Incorporation on Nucleic Acid Helical Conformation
The introduction of a non-canonical nucleoside like 2'-deoxyisocytidine into a DNA or RNA helix induces significant local and sometimes global conformational changes. These alterations stem from the unique hydrogen bonding pattern of isocytosine (B10225), which differs from the canonical cytosine, and the resulting stereochemical constraints on the sugar-phosphate backbone. Structural analyses, primarily through NMR spectroscopy and X-ray crystallography, of oligonucleotides containing isocytidine reveal distinct deviations from the canonical B-form DNA structure.
The primary structural impact revolves around the formation of alternative base pairing geometries. Unlike standard Watson-Crick base pairs, isocytosine can pair with isoguanine (isoG) to form a complementary pair with three hydrogen bonds, similar in stability to a G-C pair. nih.govnih.gov However, the arrangement of hydrogen bond donors and acceptors is distinct. This alternative pairing geometry necessitates adjustments in the helical parameters to maintain duplex stability.
Research has shown that the incorporation of isocytidine, particularly in conjunction with isoguanine, can promote the formation of unusual DNA structures, such as parallel-stranded duplexes. In these structures, both strands run in the same 5' to 3' direction, a stark contrast to the antiparallel nature of canonical B-DNA. These parallel-stranded duplexes exhibit unique structural characteristics, including two grooves of similar width and depth, unlike the distinct major and minor grooves of B-DNA.
The table below summarizes the key backbone torsion angles that define the conformation of a nucleotide unit. The incorporation of 2'-deoxyisocytidine would be expected to cause local deviations in these angles, particularly δ (delta), which is closely linked to the sugar pucker, and χ (chi), which defines the orientation of the base relative to the sugar. nakb.orgx3dna.org
Table 1: Key Backbone Torsion Angles in Nucleic Acids
| Torsion Angle | Definition | Atoms Involved | Typical Conformation (B-DNA) |
|---|---|---|---|
| α (alpha) | P-O5' | O3'(i-1)-P-O5'-C5' | g- |
| β (beta) | O5'-C5' | P-O5'-C5'-C4' | trans |
| γ (gamma) | C5'-C4' | O5'-C5'-C4'-C3' | g+ |
| δ (delta) | C4'-C3' | C5'-C4'-C3'-O3' | C2'-endo range |
| ε (epsilon) | C3'-O3' | C4'-C3'-O3'-P(i+1) | trans |
| ζ (zeta) | O3'-P | C3'-O3'-P(i+1)-O5'(i+1) | g- |
| χ (chi) | N-glycosidic | O4'-C1'-N1-C2 (pyrimidines) | anti |
Data sourced from IUPAC nomenclature and general nucleic acid structural principles. nakb.orgx3dna.orgqmul.ac.uk
Table 2: Comparison of Idealized Helical Parameters
| Parameter | Description | Idealized B-DNA | Expected Impact of dIC Incorporation |
|---|---|---|---|
| Helical Twist | The angle of rotation between adjacent base pairs. | ~36° | Localized variation at and near the modification site. |
| Helical Rise | The distance between base pairs along the helical axis. | ~3.4 Å | Potential decrease, especially if trending towards A-form. nih.gov |
| Slide | The displacement of a base pair along its short axis relative to the adjacent pair. | ~0 Å | Potential for significant non-zero values to accommodate non-canonical pairing. nih.gov |
| Propeller Twist | The rotation of one base relative to the other within a pair. | -10° to -20° | Altered to optimize H-bonding in the non-canonical pair. |
| Major Groove Width | The wider of the two grooves in the DNA backbone. | ~11.7 Å | Likely altered; may become more similar to minor groove in parallel structures. |
| Minor Groove Width | The narrower of the two grooves in the DNA backbone. | ~5.7 Å | Likely altered. |
B-DNA data represents idealized values. Actual values fluctuate based on sequence. Expected impact is inferred from general principles and studies on related non-canonical nucleotides. nih.gov
Computational and Theoretical Investigations of 2 Deoxy Isocytidine 5 ,5 D2 Monohydrate
Molecular Dynamics (MD) Simulations of Isocytidine-Modified Nucleic Acids
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules. arxiv.orgcapes.gov.br For nucleic acids containing modified bases like isocytidine (B125971), MD simulations offer a window into their structural dynamics, stability, and interactions. nih.govnih.gov These simulations are particularly valuable for understanding how such modifications influence the complex conformational landscape of DNA and RNA. arxiv.org
While specific MD simulation data for 2'-Deoxyisocytidine-5',5'-d2 Monohydrate is not extensively available in public literature, the principles of MD simulations allow for predictions of its behavior. The primary effect of deuteration at a non-exchangeable position like the 5'-carbon of the deoxyribose sugar is the increase in mass of the hydrogen atoms. This seemingly minor change can have measurable effects on the vibrational modes of the molecule.
In the context of an MD simulation, the increased mass of the deuterium (B1214612) atoms would lead to a subtle alteration in the conformational sampling of the sugar pucker and the glycosidic bond rotation. The sugar pucker (the conformation of the five-membered deoxyribose ring) is a critical determinant of nucleic acid structure (A-form vs. B-form DNA). While the equilibrium conformation may not be drastically different, the dynamics of transitions between different puckering states could be affected.
Table 1: Key Parameters in MD Simulations of Modified Nucleic Acids
| Parameter | Description | Relevance to Deuterated Analogs |
| Force Field | A set of parameters describing the potential energy of the system. Commonly used force fields for nucleic acids include AMBER and CHARMM. nih.gov | The standard force field parameters for hydrogen would be replaced with those for deuterium, primarily affecting the atomic mass. |
| Sugar Pucker | The conformation of the deoxyribose ring, typically described by the pseudorotation phase angle. | Deuteration can subtly influence the vibrational modes of the sugar ring, potentially affecting the preferred pucker and the dynamics of pucker transitions. |
| Glycosidic Torsion Angle (χ) | The angle of rotation around the bond connecting the base to the sugar. | Changes in sugar pucker dynamics due to deuteration can indirectly influence the preferred range of the glycosidic torsion angle. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the nucleic acid duplex containing the modified nucleoside over the course of the simulation. |
| Hydrogen Bond Analysis | Monitoring the formation and breaking of hydrogen bonds within the base pairs and with the solvent. | While not directly affecting the base pairing, deuteration's influence on backbone dynamics could have a minor, indirect effect on hydrogen bond stability. |
Isocytidine is known to form a non-canonical "wobble" base pair with guanine (B1146940) and can also mispair with other bases, such as thymine (B56734). nih.govnih.gov This has significant implications for its potential use in expanded genetic alphabets and as an antiviral or anticancer agent. MD simulations are a powerful tool to model these non-Watson-Crick interactions.
The "wobble" hypothesis, originally proposed by Francis Crick, describes the ability of the third base in a codon to have some flexibility in its pairing with the anticodon. medbullets.comwikipedia.orgnih.govlibretexts.org This concept is also applicable to modified bases within a DNA duplex. In the case of an isocytidine:guanine pair, the hydrogen bonding pattern differs from the standard Watson-Crick geometry.
MD simulations can be used to:
Characterize the geometry of the isocytidine-containing wobble base pair, including hydrogen bond distances and angles.
Assess the stability of this wobble pair compared to a standard Watson-Crick pair.
Investigate the dynamics of the wobble, including the flexibility of the base pairing and its impact on the local and global DNA structure.
The deuteration at the 5',5' position of 2'-Deoxyisocytidine would likely have a minimal direct impact on the thermodynamics of base pair wobble. However, the subtle changes in sugar and backbone dynamics could influence the kinetics of misincorporation events during DNA replication, a process that can be modeled using more advanced simulation techniques like QM/MM (Quantum Mechanics/Molecular Mechanics).
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which governs their reactivity and spectroscopic properties. arxiv.orgrsc.orgpurdue.eduarxiv.org For a modified nucleoside like 2'-Deoxyisocytidine, these calculations can predict properties such as:
Tautomeric equilibria: Isocytidine can exist in different tautomeric forms, which have different hydrogen bonding capabilities. Quantum chemical calculations can determine the relative energies of these tautomers in the gas phase and in solution, providing insight into which form is most likely to be present under physiological conditions. dntb.gov.ua
Protonation states: The pKa values of the amino and keto groups can be calculated, which is crucial for understanding its behavior at different pH levels.
Hydrogen bonding energies: The strength of the hydrogen bonds in both Watson-Crick-like and wobble base pairs can be quantified.
Reactivity indices: These can predict the most likely sites for electrophilic or nucleophilic attack, which is relevant for understanding potential metabolic pathways or chemical degradation.
The substitution of hydrogen with deuterium at the 5',5' position does not significantly alter the electronic structure of the molecule. The ground state electronic energy surface remains essentially unchanged. However, there will be a small but predictable effect on the zero-point vibrational energy (ZPVE). Due to its larger mass, the C-D bond has a lower vibrational frequency than the C-H bond, resulting in a lower ZPVE. This can lead to a kinetic isotope effect in reactions where the C-H bond at the 5' position is broken in the rate-determining step, although such reactions are not common for the sugar moiety of a nucleoside.
Table 2: Predicted Effects of 5',5'-d2 Deuteration on Quantum Chemical Properties of 2'-Deoxyisocytidine
| Property | Effect of Deuteration | Reason |
| Electronic Structure | Negligible | The electronic distribution is determined by the nuclear charges and the number of electrons, which are unchanged. |
| Tautomeric Equilibria | Minimal | The relative energies of tautomers are primarily determined by electronic factors. |
| Zero-Point Vibrational Energy (ZPVE) | Lowered | The heavier deuterium atom leads to lower vibrational frequencies for the C-D bonds compared to C-H bonds. |
| Kinetic Isotope Effect | Potentially significant | If a reaction involves breaking the C-H/C-D bond at the 5' position in the rate-determining step, the reaction will be slower for the deuterated compound. |
Future Research Directions and Emerging Methodologies
Integration of 2'-Deoxy Isocytidine-5',5'-d2 Monohydrate into Advanced Single-Molecule and Nanopore Sequencing Technologies
The unique mass and spectroscopic properties of deuterated compounds offer a novel dimension for single-molecule analysis. Future research will likely focus on integrating this compound into cutting-edge sequencing platforms. In nanopore sequencing, for instance, the passage of a DNA strand containing this modified nucleoside through a nanopore could generate a distinct electrical signal compared to its non-deuterated counterpart. nih.govnih.gov This difference could be exploited for direct and unambiguous detection of the incorporated analog without the need for fluorescent labels or enzymatic reactions. nanoporetech.com
Similarly, in single-molecule real-time (SMRT) sequencing or other fluorescence-based single-molecule techniques, the deuterium (B1214612) substitution could subtly alter the local environment and photophysical properties of adjacent fluorophores, providing an additional channel of information. semanticscholar.orgresearchgate.net Research in this area would involve the synthesis of nucleic acid templates containing this compound and the development of refined algorithms to decode the unique signals generated during the sequencing process. youtube.com
Table 1: Hypothetical Nanopore Current Signal Distinctions for Deuterated Isocytidine (B125971)
| Nucleoside in Template | Canonical Current Blockade (nA) | Dwell Time (ms) | Hypothetical Signal Shift with 2'-Deoxy Isocytidine-5',5'-d2 |
| 2'-Deoxyadenosine | 0.85 ± 0.05 | 5.2 ± 1.1 | N/A |
| 2'-Deoxyguanosine | 0.92 ± 0.06 | 4.9 ± 1.3 | N/A |
| 2'-Deoxycytidine (B1670253) | 0.78 ± 0.04 | 5.5 ± 1.2 | N/A |
| 2'-Deoxythymidine | 0.81 ± 0.05 | 5.4 ± 1.0 | N/A |
| 2'-Deoxy Isocytidine | 0.80 ± 0.05 | 5.6 ± 1.4 | Reference Signal |
| 2'-Deoxy Isocytidine-5',5'-d2 | 0.80 ± 0.05 | 6.1 ± 1.5 | +0.5 ms |
This table illustrates a potential research finding where the deuterated nucleoside exhibits a longer dwell time in a nanopore, allowing for its distinct identification.
Exploration of Novel Biochemical Pathways Involving Isocytidine Derivatives
Isocytidine and its partner, isoguanosine (B3425122), can form a stable, alternative base pair with three hydrogen bonds, expanding the genetic alphabet. nih.gov The metabolic fate and potential biochemical pathways of isocytidine derivatives within cellular systems are largely uncharted. This compound can serve as a powerful tracer to investigate these pathways. By introducing the deuterated nucleoside to cell cultures or in vitro enzymatic assays, researchers can use mass spectrometry-based techniques to track its incorporation into DNA, its potential conversion into other metabolites, and its interaction with various enzymes like polymerases and nucleases. nih.govlibretexts.org
This could lead to the discovery of novel repair mechanisms for non-canonical bases or shed light on the substrate specificity of enzymes involved in nucleotide metabolism. youtube.com Furthermore, exploring the stability and replication of DNA containing the isocytidine-isoguanosine base pair could provide insights into the evolution of the genetic code and the potential for creating semi-synthetic organisms with expanded genetic information. nih.gov
Table 2: Illustrative Metabolic Fate Analysis of Deuterated Isocytidine in a Cell Lysate
| Time Point | Compound Detected by LC-MS | Relative Abundance (%) |
| 0 hr | This compound | 100 |
| 2 hr | This compound | 85 |
| 2 hr | 2'-Deoxy Isocytidine-5',5'-d2 Monophosphate | 12 |
| 2 hr | Other Deuterated Metabolites | 3 |
| 6 hr | This compound | 55 |
| 6 hr | 2'-Deoxy Isocytidine-5',5'-d2 Monophosphate | 28 |
| 6 hr | Incorporated into Oligonucleotides | 10 |
| 6 hr | Other Deuterated Metabolites | 7 |
This hypothetical data shows the conversion of the initial nucleoside into its monophosphate form and its incorporation into nucleic acids over time.
Development of High-Throughput Screening (HTS) Methodologies Utilizing Deuterated Nucleosides
High-throughput screening (HTS) is a cornerstone of drug discovery and functional genomics. youtube.comduke.edu The unique mass of this compound makes it an ideal tool for developing novel HTS assays. For example, screens could be designed to identify enzymes that specifically recognize or process isocytidine by monitoring the mass shift corresponding to the incorporation or excision of the deuterated nucleoside from a substrate. nih.govnih.gov
These assays could be performed in a highly parallel format, enabling the rapid screening of large compound libraries for potential inhibitors or activators of these enzymes. youtube.com This could accelerate the discovery of novel antiviral or anticancer agents that target nucleotide metabolism. pharmaffiliates.com Additionally, HTS methodologies could be developed to screen for aptamers or DNAzymes that selectively bind to or are catalyzed by the presence of isocytidine.
Table 3: Example of a High-Throughput Mass Spectrometry Screen for Inhibitors of a Hypothetical Isocytidine-Specific Kinase
| Compound ID | Substrate (m/z) | Product (m/z) | Conversion Rate (%) | Inhibition (%) |
| Control (DMSO) | 247.24 | 327.21 | 95 | 0 |
| Inhibitor A | 247.24 | 327.21 | 8 | 91.6 |
| Inhibitor B | 247.24 | 327.21 | 45 | 52.6 |
| Non-Inhibitor C | 247.24 | 327.21 | 93 | 2.1 |
This table demonstrates how a mass shift from the deuterated nucleoside (substrate) to its phosphorylated product can be used to quantify enzyme activity and identify inhibitors in an HTS format.
Computational Design of Novel Nucleic Acid Systems with Isocytidine-Based Components
The field of DNA nanotechnology relies on the predictable self-assembly of nucleic acid strands into complex two- and three-dimensional structures. wikipedia.org Computational design algorithms are essential for creating the sequences that will form these structures. nih.govnih.gov The inclusion of non-canonical base pairs, such as isocytidine-isoguanosine, offers a way to create orthogonal binding interactions, which can increase the complexity and robustness of designed DNA nanostructures.
Future research will involve the development of computational models that accurately predict the thermodynamic and structural properties of DNA containing this compound. caltech.edu These models would need to account for the altered hydrogen bonding pattern and the subtle effects of deuteration on base stacking and backbone conformation. youtube.com By integrating these parameters into design software, researchers could create novel nucleic acid systems with tailored geometries, stabilities, and functionalities for applications in areas such as targeted drug delivery, biosensing, and molecular computing.
Table 4: Hypothetical Thermodynamic Parameters for Isocytidine-Based Pairs in a Computational Model
| Base Pair | Enthalpy (ΔH°, kcal/mol) | Entropy (ΔS°, cal/mol·K) | Free Energy (ΔG°37, kcal/mol) |
| A-T | -7.6 | -21.3 | -1.24 |
| G-C | -10.6 | -27.2 | -2.49 |
| isoC-isoG | -11.0 | -28.0 | -2.68 |
| isoC(d2)-isoG | -11.1 | -28.1 | -2.72 |
This table provides an example of how the thermodynamic parameters for the deuterated isocytidine pair might be refined in a computational model, showing slightly increased stability.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2'-deoxy isocytidine-5',5'-d2 monohydrate?
- Answer : Synthesis typically involves isotopic labeling at the 5',5' positions using deuterated precursors. A common approach includes reacting 2'-deoxy isocytidine with deuterated reagents (e.g., D2O under acidic or enzymatic conditions) to introduce deuterium. Purification via reversed-phase HPLC or ion-exchange chromatography ensures isotopic integrity . Critical steps include monitoring deuterium incorporation using mass spectrometry (MS) and verifying purity (>95%) via UV/Vis spectroscopy (λmax ~277 nm) .
Q. How is this compound characterized in research settings?
- Answer : Characterization employs:
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight (e.g., m/z 309.2 for non-deuterated dCMP; adjust for +2 Da due to d2 labeling) .
- NMR : ¹H/²H NMR identifies deuterium positions and quantifies isotopic enrichment.
- HPLC : Purity is assessed using gradients of triethylammonium acetate/bicarbonate .
Q. What role does this compound play in DNA/RNA biosynthesis studies?
- Answer : As a deuterated nucleotide analog, it serves as a substrate for DNA polymerases and reverse transcriptases to study replication fidelity or track metabolic incorporation. Its monophosphate form (dIMP) can be enzymatically phosphorylated to triphosphates (dITP) for in vitro transcription assays .
Q. What are the solubility and stability considerations for this compound?
- Answer :
- Solubility : Typically soluble in water (e.g., 200 mg/4 mL for non-deuterated analogs). Deuterated forms may exhibit slight differences due to isotopic effects .
- Stability : Store at -20°C in anhydrous, inert conditions to prevent hydrolysis. Avoid oxidizing agents and repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do isotopic (²H) effects influence enzymatic incorporation of this compound in DNA polymerases?
- Answer : Deuterium introduces kinetic isotope effects (KIEs), potentially slowing phosphorylation (e.g., by kinases) or polymerase binding. Researchers must optimize reaction conditions (e.g., enzyme concentration, Mg²⁺ levels) and validate incorporation via PAGE or LC-MS . Contradictory data may arise if KIEs reduce catalytic efficiency, necessitating comparative studies with non-deuterated controls .
Q. What experimental designs are recommended for tracking metabolic incorporation of deuterated nucleotides in cellular systems?
- Answer :
- Pulse-Chase Assays : Use deuterated nucleotides in culture media, followed by LC-MS/MS analysis of extracted DNA/RNA to quantify ²H enrichment .
- Controls : Include non-deuterated analogs and validate cell viability to rule out toxicity from deuterium .
- Data Analysis : Normalize isotopic ratios to account for natural abundance and background noise .
Q. How can researchers resolve discrepancies in stability data between deuterated and non-deuterated analogs?
- Answer : Discrepancies often arise from deuteration altering hydrogen bonding or hydrophobicity. Mitigation strategies include:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures.
- Circular Dichroism (CD) : Assess structural integrity under varying pH/temperature.
- Longitudinal Studies : Monitor degradation products via HPLC-MS over time .
Q. What methods optimize purity for sensitive applications like single-molecule sequencing?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
